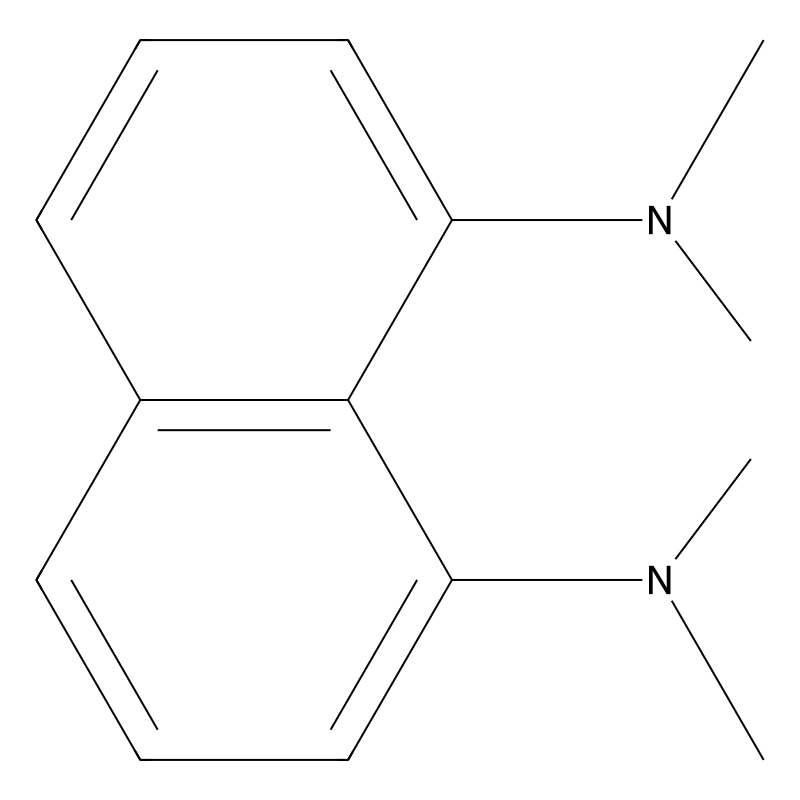

1,8-Bis(dimethylamino)naphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

1.8-Bis(dimethylamino)naphthalene, also known as N,N,N',N'-Tetramethyl-1,8-naphthalenediamine or Proton Sponge, is an organic compound with unique properties that make it valuable in various scientific research applications [].

Strong Base for Proton Transfer Reactions

One of the most notable features of 1,8-Bis(dimethylamino)naphthalene is its exceptional basicity. With a pKa of 12.34 for its conjugate acid in aqueous solution, it ranks among the strongest organic bases []. This property makes it a powerful tool for deprotonating weakly acidic compounds in various reactions. For instance, research has employed 1,8-Bis(dimethylamino)naphthalene in the protonation of multiply-charged oligonucleotide anions, which are important biomolecules involved in cellular processes [].

Application in Organic Synthesis

The strong basicity of 1,8-Bis(dimethylamino)naphthalene also translates to its utility as a catalyst in organic synthesis reactions. Studies have explored its use as a reagent during the reaction of benzaldehyde with acetic anhydride, a reaction for the synthesis of cinnamic acid derivatives [].

Analytical Chemistry Applications

1,8-Bis(dimethylamino)naphthalene exhibits fluorescence properties that make it a valuable tool in analytical chemistry. It finds application as a pH indicator, changing its fluorescence intensity depending on the acidity of the solution []. This allows researchers to monitor and measure pH changes in real-time during various experiments.

1,8-Bis(dimethylamino)naphthalene, commonly referred to by its trade name Proton Sponge, possesses the chemical formula C₁₄H₁₈N₂ and a molar mass of approximately 214.31 g/mol. This compound is classified as a peri-naphthalene due to the arrangement of two dimethylamino groups at the peri positions of the naphthalene ring. It exhibits exceptionally high basicity with a pKₐ of 12.34 for its conjugate acid in aqueous solution, making it one of the strongest organic bases available .

The structure of 1,8-bis(dimethylamino)naphthalene prevents the nitrogen lone pairs from being significantly delocalized into the aromatic system, which is typically observed in other aromatic amines. This steric hindrance allows it to maintain its high basicity and makes it a weak nucleophile. The compound also shows interesting spectroscopic properties, including double fluorescence in various solvents due to the presence of two distinct ground-state species .

The primary function of 1,8-Bis(dimethylamino)naphthalene in scientific research lies in its exceptional basicity. Due to its strong affinity for protons, it can be used as a non-nucleophilic base in various reactions. This property makes it particularly useful for:

- Deprotonation of Weak Acids: 1,8-Bis(dimethylamino)naphthalene can deprotonate even weakly acidic compounds, generating stable conjugate bases that can participate in further reactions [].

- Organocatalysis: The basicity of 1,8-Bis(dimethylamino)naphthalene allows it to act as an organocatalyst, activating substrates and facilitating desired chemical transformations.

Due to its unique properties, 1,8-bis(dimethylamino)naphthalene finds applications in several areas:

- Organic Synthesis: It is widely used as a highly selective non-nucleophilic base.

- Fluorescence Studies: Its spectroscopic properties make it useful in fluorescence research.

- Proton Transfer Research: Its ability to absorb protons slowly while maintaining high basicity allows for studies on proton transfer dynamics.

Research involving interaction studies has shown that 1,8-bis(dimethylamino)naphthalene can effectively interact with various substrates due to its strong basic nature. For instance, studies have demonstrated its ability to form complexes with boron compounds and participate in deprotonation reactions leading to diverse organic transformations .

Several compounds share structural similarities or functional characteristics with 1,8-bis(dimethylamino)naphthalene. Below are some noteworthy comparisons:

| Compound Name | Structure | pKₐ | Unique Features |

|---|---|---|---|

| 1,8-Bis(hexamethyltriaminophosphazenyl)naphthalene | Peri-naphthalene derivative | 29.9 (in acetonitrile) | Higher basicity than Proton Sponge; second-generation proton sponge |

| 4,12-Dihydrogen-4,8,12-triazatriangulene | Aromatic compound | Calculated proton affinity of 254 kcal/mol | Represents a new class of proton sponges |

| Hydride Sponge (C₁₀H₆(BMe₂)₂) | Inverse structure | Not applicable | Reacts with potassium hydride; acts as a hydride sponge |

These compounds highlight the uniqueness of 1,8-bis(dimethylamino)naphthalene by demonstrating varying degrees of basicity and different functional roles within organic chemistry.

XLogP3

Appearance

UNII

GHS Hazard Statements

H301 (25%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (36.29%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (36.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (35.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant